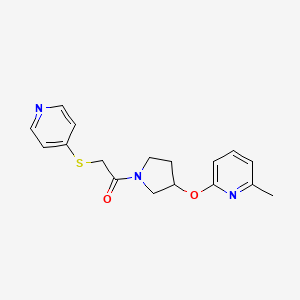
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a complex organic compound notable for its structural features, including a pyrrolidine ring and multiple pyridine rings. This compound's potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent, are of significant interest in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N3O2S, with a molecular weight of 329.42 g/mol. Its unique structure allows for diverse chemical reactivity, influencing its interactions with biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C17H19N3O2S |
| Molecular Weight | 329.42 g/mol |
| Structural Features | Pyrrolidine ring, pyridine rings, thioether linkage |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The presence of the ketone group and heterocyclic rings suggests potential enzyme inhibition properties, which are common in similar compounds.
Enzyme Inhibition Potential
The compound's structural characteristics indicate potential as an enzyme inhibitor. Its design allows for interactions that could inhibit enzymes involved in various biological pathways. Although direct studies focusing on this compound are scarce, the literature suggests that compounds with similar frameworks have shown significant inhibitory effects on enzymes relevant to disease processes.
Case Studies and Research Findings
Research has demonstrated various biological activities associated with similar compounds:
- Pyrrolidine Derivatives : A study evaluated several pyrrolidine derivatives for their antibacterial activity against pathogens like E. coli and Bacillus subtilis. Some derivatives showed potent activity, suggesting that structural modifications can enhance efficacy .
- Pyridine-Based Compounds : Research into pyridine derivatives has revealed their potential as inhibitors of acetylcholinesterase (AChE), an important target in neurodegenerative diseases. Compounds exhibiting this activity often share structural motifs with this compound .
Future Directions
Further investigation into the biological activity of this compound is warranted to elucidate its potential therapeutic applications:
- In Vitro Studies : Conducting detailed in vitro assays to assess antimicrobial properties and enzyme inhibition.
- Structure–Activity Relationship (SAR) : Exploring variations in structure to determine how modifications affect biological activity.
- Clinical Applications : Evaluating the therapeutic potential in disease models to understand efficacy and safety profiles.
Eigenschaften
IUPAC Name |
1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13-3-2-4-16(19-13)22-14-7-10-20(11-14)17(21)12-23-15-5-8-18-9-6-15/h2-6,8-9,14H,7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOJLJZVBXXDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














